molecular formula C24H13ClN2O6 B11628450 4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate

4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate

Cat. No.: B11628450
M. Wt: 460.8 g/mol
InChI Key: RWWLJAMCABNMJE-UHFFFAOYSA-N
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Description

4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted phenyl ring, a dioxoisoindoline moiety, and a benzoxazinone group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindoline Moiety: This step involves the cyclization of a suitable phthalic anhydride derivative with an amine to form the isoindoline structure.

    Introduction of the Benzoxazinone Group: The benzoxazinone moiety can be introduced through a condensation reaction between an appropriate anthranilic acid derivative and a suitable carbonyl compound.

    Chlorination: The phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the isoindoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoxazinone and isoindoline structures. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The benzoxazinone moiety, in particular, is known for its biological activity.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as anti-inflammatory agents, anticancer compounds, or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate involves its interaction with specific molecular targets. The benzoxazinone moiety can interact with enzymes or receptors, inhibiting their activity. The isoindoline structure may also play a role in binding to proteins or nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate
  • 4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl benzoate
  • 4-chloro-2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl methyl ether

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C24H13ClN2O6

Molecular Weight

460.8 g/mol

IUPAC Name

[4-chloro-2-[1,3-dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]phenyl] acetate

InChI

InChI=1S/C24H13ClN2O6/c1-12(28)32-20-9-7-14(25)11-19(20)27-22(29)15-8-6-13(10-17(15)23(27)30)21-26-18-5-3-2-4-16(18)24(31)33-21/h2-11H,1H3

InChI Key

RWWLJAMCABNMJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4

Origin of Product

United States

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